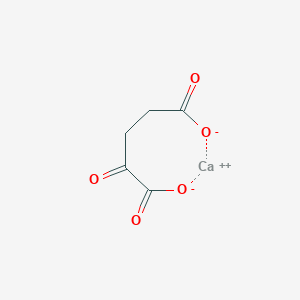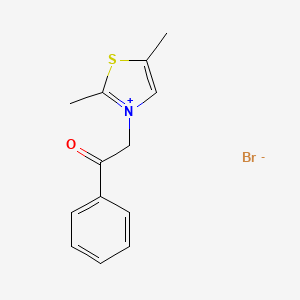
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide is a chemical compound that belongs to the thiazolium family. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide typically involves the reaction of 2,5-dimethylthiazole with a phenacyl bromide derivative. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach minimizes the need for batch processing and can improve overall yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolium salts.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide involves its interaction with specific molecular targets. The thiazolium ring can participate in various biochemical pathways, often acting as a cofactor or inhibitor. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-(4-iodophenyl)ethanone;bromide
- 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-(4-chlorophenyl)ethanone;bromide
Uniqueness
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide is unique due to its specific substitution pattern on the thiazole ring and the presence of a phenylethanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H14BrNOS |
|---|---|
Peso molecular |
312.23 g/mol |
Nombre IUPAC |
2-(2,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H14NOS.BrH/c1-10-8-14(11(2)16-10)9-13(15)12-6-4-3-5-7-12;/h3-8H,9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RUHAZGNABIJLJB-UHFFFAOYSA-M |
SMILES canónico |
CC1=C[N+](=C(S1)C)CC(=O)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


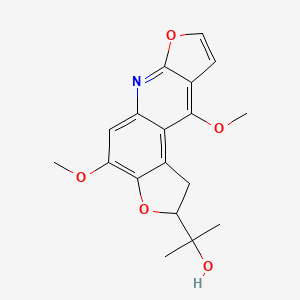
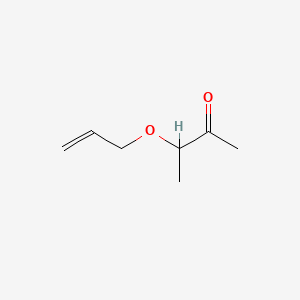
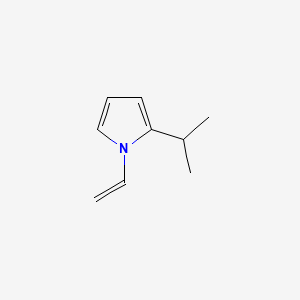
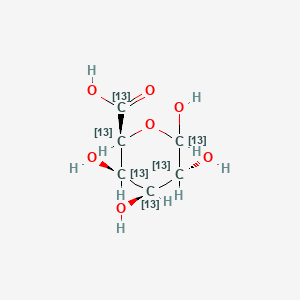
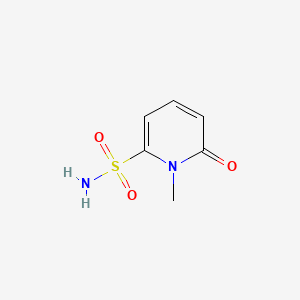
![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)
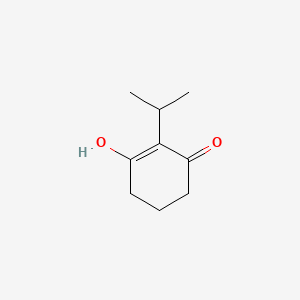
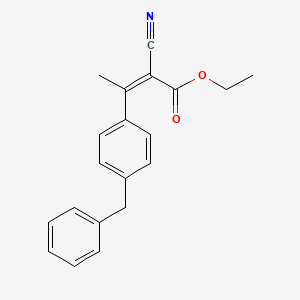


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)

